2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate
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Overview
Description
2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate is a chemical compound with the molecular formula C10H7F4NO4 and a molecular weight of 281.165 . It is known for its unique structure, which includes both fluorinated and nitro functional groups. This compound is often used in research and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2,2,3,3-tetrafluoropropanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-nitrobenzoic acid and 2,2,3,3-tetrafluoropropanol.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions with water.
Major Products Formed
Reduction: 2,2,3,3-Tetrafluoropropyl 4-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Nitrobenzoic acid and 2,2,3,3-tetrafluoropropanol.
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems due to its unique functional groups.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The fluorinated propyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in various applications .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-Tetrafluoropropyl benzenesulfonate
- 2,2,3,3-Tetrafluoropropyl 4-(chloroacetyl)aminobenzenesulfonate
- 2,2,3,3-Tetrafluoropropyl 4-[(E)-(4-{ethyl[2-(formyloxy)ethyl]amino}phenyl)diazenyl]benzenesulfonate
Uniqueness
2,2,3,3-Tetrafluoropropyl 4-nitrobenzoate stands out due to its combination of fluorinated and nitro functional groups. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
790-43-2 |
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Molecular Formula |
C10H7F4NO4 |
Molecular Weight |
281.16 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoropropyl 4-nitrobenzoate |
InChI |
InChI=1S/C10H7F4NO4/c11-9(12)10(13,14)5-19-8(16)6-1-3-7(4-2-6)15(17)18/h1-4,9H,5H2 |
InChI Key |
HHJQNJKUDQXKCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(C(F)F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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